Cas no 852664-24-5 (2-(4-benzoylpiperazin-1-yl)-N-(1-cyanocyclopentyl)acetamide)

2-(4-Benzoylpiperazin-1-yl)-N-(1-cyanocyclopentyl)acetamide is a synthetic organic compound featuring a benzoylpiperazine core linked to a cyanocyclopentyl acetamide moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the development of bioactive molecules. The presence of the benzoylpiperazine group may enhance binding affinity to specific biological targets, while the cyanocyclopentyl moiety offers steric and electronic modulation. The compound’s well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. Its stability under standard laboratory conditions and compatibility with further functionalization underscore its suitability for exploratory research in drug discovery and pharmacological applications.
2-(4-benzoylpiperazin-1-yl)-N-(1-cyanocyclopentyl)acetamide structure
852664-24-5 structure
Product Name:2-(4-benzoylpiperazin-1-yl)-N-(1-cyanocyclopentyl)acetamide
CAS No:852664-24-5
MF:C19H24N4O2
MW:340.419464111328
CID:5680312
PubChem ID:4782285
Update Time:2025-06-09

2-(4-benzoylpiperazin-1-yl)-N-(1-cyanocyclopentyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26684847
    • starbld0005401
    • 2-(4-benzoylpiperazin-1-yl)-N-(1-cyanocyclopentyl)acetamide
    • Z46404208
    • 852664-24-5
    • HMS1768I18
    • AKOS034391032
    • Inchi: 1S/C19H24N4O2/c20-15-19(8-4-5-9-19)21-17(24)14-22-10-12-23(13-11-22)18(25)16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-14H2,(H,21,24)
    • InChI Key: RMGOYPCYDLKMHK-UHFFFAOYSA-N
    • SMILES: O=C(CN1CCN(C(C2C=CC=CC=2)=O)CC1)NC1(C#N)CCCC1

Computed Properties

  • Exact Mass: 340.18992602g/mol
  • Monoisotopic Mass: 340.18992602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 533
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 76.4Ų

2-(4-benzoylpiperazin-1-yl)-N-(1-cyanocyclopentyl)acetamide Pricemore >>

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Additional information on 2-(4-benzoylpiperazin-1-yl)-N-(1-cyanocyclopentyl)acetamide

Professional Introduction to Compound with CAS No. 852664-24-5 and Product Name: 2-(4-benzoylpiperazin-1-yl)-N-(1-cyanocyclopentyl)acetamide

2-(4-benzoylpiperazin-1-yl)-N-(1-cyanocyclopentyl)acetamide, identified by its CAS number 852664-24-5, represents a significant compound in the realm of pharmaceutical chemistry. This molecule, featuring a complex structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The compound's unique structural attributes, including the presence of a benzoylpiperazine moiety and a cyanocyclopentyl substituent, make it a promising candidate for further exploration in the development of novel therapeutic agents.

The benzoylpiperazine core is a well-documented pharmacophore in medicinal chemistry, known for its role in modulating various biological pathways. This structural motif has been extensively studied for its ability to interact with biological targets such as enzymes and receptors, making it a valuable scaffold for drug design. In particular, derivatives of piperazine have shown efficacy in treating conditions ranging from neurological disorders to infectious diseases. The incorporation of a benzoyl group into the piperazine ring enhances the compound's solubility and metabolic stability, which are critical factors in drug development.

Complementing the benzoylpiperazine moiety is the cyanocyclopentyl group, which introduces additional functional diversity to the molecule. The cyano group is known for its ability to participate in hydrogen bonding and hydrophobic interactions, thereby influencing the compound's binding affinity and selectivity. The cyclopentyl ring, on the other hand, provides steric hindrance and contributes to the overall shape complementarity with biological targets. This combination of structural features makes 2-(4-benzoylpiperazin-1-yl)-N-(1-cyanocyclopentyl)acetamide a versatile molecule with potential applications in multiple therapeutic areas.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for their biological activity. Virtual screening techniques, such as molecular docking and molecular dynamics simulations, have been instrumental in identifying promising candidates like 2-(4-benzoylpiperazin-1-yl)-N-(1-cyanocyclopentyl)acetamide. These methods allow researchers to predict the binding modes and affinities of compounds to target proteins, thereby accelerating the drug discovery process. The integration of machine learning algorithms has further enhanced the accuracy of these predictions, making it possible to identify lead compounds more efficiently.

In vitro studies have begun to unravel the pharmacological profile of 2-(4-benzoylpiperazin-1-yl)-N-(1-cyanocyclopentyl)acetamide. Initial experiments suggest that this compound exhibits moderate affinity for certain enzyme targets, indicating its potential as an inhibitor or modulator. The benzoylpiperazine moiety appears to be crucial for binding interactions, while the cyanocyclopentyl group modulates these interactions through steric and electronic effects. Further investigations are underway to optimize the compound's potency and selectivity.

The synthesis of 2-(4-benzoylpiperazin-1-yl)-N-(1-cyanocyclopentyl)acetamide presents unique challenges due to its complex structure. Multi-step synthetic routes are required to introduce each functional group while maintaining high yield and purity. Advances in synthetic methodologies, such as transition metal catalysis and flow chemistry, have made it possible to streamline these processes. These innovations not only improve efficiency but also reduce costs associated with drug development.

The potential therapeutic applications of 2-(4-benzoylpiperazin-1-yl)-N-(1-cyanocyclopentyl)acetamide are broad and exciting. Given its structural similarities to known bioactive molecules, this compound may find utility in treating neurological disorders, cardiovascular diseases, and inflammatory conditions. Preclinical studies are being designed to evaluate its efficacy and safety profiles in animal models. These studies will provide critical data for determining whether this compound progresses into human clinical trials.

The role of 852664-24-5 as a reference point for this compound underscores its importance in scientific literature. Researchers frequently use CAS numbers to ensure consistency and accuracy when discussing chemical entities. This standardized system facilitates communication across different laboratories and disciplines, fostering collaboration and innovation in pharmaceutical research.

As our understanding of biological systems continues to evolve, so does our approach to drug discovery. Computational tools combined with experimental validation offer a powerful platform for identifying novel therapeutics like 2-(4-benzoylpiperazin-1-yl)-N-(1-cyanocyclopentyl)acetamide. By leveraging these technologies, scientists can accelerate the development of new drugs that address unmet medical needs.

In conclusion,852664-24-5 represents a fascinating compound with significant potential in pharmaceutical applications. Its unique structural features make it a valuable tool for drug discovery efforts aimed at developing new treatments for various diseases. As research progresses,this molecule is poised to play an important role in advancing therapeutic strategies across multiple domains.

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